2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid

Catalog No.
S13732873
CAS No.
M.F
C10H13NO3S
M. Wt
227.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acet...

Product Name

2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid

IUPAC Name

2-[4-(ethylsulfonimidoyl)phenyl]acetic acid

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C10H13NO3S/c1-2-15(11,14)9-5-3-8(4-6-9)7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)

InChI Key

QZFLFWQIAVSSBB-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=CC=C(C=C1)CC(=O)O

2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid is a complex organic compound characterized by its unique structure, which includes an ethyl imino group and a sulfanyl moiety. The compound features a phenyl ring substituted at the para position with an ethyl imino-oxo group, enhancing its reactivity and potential biological activity. Its molecular formula is C13H15N1O2S1, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Typical of carboxylic acids and thioethers. Notably, it can participate in nucleophilic substitutions and Michael addition reactions due to the electrophilic nature of the imino group and the nucleophilic character of the sulfanyl group. For example, it can react with electrophiles in the presence of bases to form more complex structures or derivatives.

Research indicates that compounds similar to 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid exhibit significant biological activities, including:

  • Antitumor Activity: Some derivatives have shown potential in inhibiting tumor growth.
  • Antimicrobial Properties: Compounds with similar structures often demonstrate efficacy against various bacterial strains.
  • Anti-inflammatory Effects: The presence of the sulfanyl group may contribute to anti-inflammatory properties.

These biological activities suggest that this compound could be explored for therapeutic applications.

Several synthesis methods have been reported for compounds related to 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid:

  • Condensation Reactions: This method typically involves the reaction of an appropriate phenolic compound with ethyl imino derivatives under acidic or basic conditions.
  • Thioether Formation: The sulfanyl group can be introduced through reactions involving thiols and alkyl halides or via direct sulfonation of aromatic compounds.
  • Oxidative Processes: Oxidation of suitable precursors can also yield compounds similar to 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid.

The potential applications of 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid include:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Research: Its unique structure makes it a valuable subject for studies in organic chemistry and medicinal chemistry.

Interaction studies are crucial for understanding how 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid interacts with biological targets. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in inflammation and cancer progression. Further research is needed to elucidate its mechanism of action and potential side effects.

Several compounds share structural features with 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetateContains a quinazoline moietyAntitumor, antimicrobial
2-Oxo-2-(4-phenoxyphenyl)-ethylsulfanyl-acetic acidPhenoxy substitutionAntimicrobial
2-(4-chlorophenyl)acetic acidChlorophenyl groupAnti-inflammatory

Uniqueness

The uniqueness of 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid lies in its specific combination of an ethyl imino group and a sulfanyl moiety, which may enhance its reactivity and biological activity compared to other similar compounds. This structural configuration could lead to novel interactions with biological targets not observed in simpler analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

227.06161445 g/mol

Monoisotopic Mass

227.06161445 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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